2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide
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Overview
Description
2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a quinoline ring system substituted with a methyl group at the 4-position and a sulfanyl group at the 2-position, linked to an acetohydrazide moiety. This unique structure imparts the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide typically involves the reaction of 4-methylquinoline-2-thiol with ethyl chloroacetate to form an intermediate ester, which is then converted to the corresponding hydrazide by reaction with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl and hydrazide groups can form covalent bonds with biological macromolecules, leading to the inhibition of enzyme activity and other cellular functions. These interactions contribute to the compound’s antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline ring system.
Hydrazides: Compounds like isoniazid, which feature the hydrazide functional group.
Uniqueness
2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide is unique due to the presence of both the quinoline and hydrazide moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications compared to compounds containing only one of these functional groups .
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C12H13N3OS/c1-8-6-12(17-7-11(16)15-13)14-10-5-3-2-4-9(8)10/h2-6H,7,13H2,1H3,(H,15,16) |
InChI Key |
ULKHELONFIUHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NN |
Origin of Product |
United States |
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